4-Phenylfuran-2-boronic acid
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Overview
Description
(4-phenylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a phenyl group at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (4-phenylfuran-2-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for arylboronic acids, including (4-phenylfuran-2-yl)boronic acid, often involve the use of continuous flow setups for handling organolithium chemistry on a multigram scale . This approach allows for efficient synthesis with high throughput and minimal reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-phenylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters .
Scientific Research Applications
(4-phenylfuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-phenylfuran-2-yl)boronic acid exerts its effects involves the formation of boron-oxygen bonds with diols and other nucleophiles . This interaction is crucial in its role as a reagent in Suzuki-Miyaura coupling, where it facilitates the transfer of organic groups to palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the furan ring.
4-formylphenylboronic acid: Contains a formyl group instead of a furan ring.
3-formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group at a different position.
Uniqueness
(4-phenylfuran-2-yl)boronic acid is unique due to the presence of both a furan ring and a phenyl group, which enhances its reactivity and versatility in organic synthesis compared to simpler boronic acids .
Properties
IUPAC Name |
(4-phenylfuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEMLVVWWYHOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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